Methyl 5-hydroxypiperidine-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of methyl 5-hydroxypiperidine-2-carboxylate involves several steps. One common method is the esterification of 5-hydroxypiperidine-2-carboxylic acid with methanol in the presence of an acid catalyst . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity .
Chemical Reactions Analysis
Methyl 5-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Scientific Research Applications
Methyl 5-hydroxypiperidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a metabolite in biochemical pathways.
Medicine: It is explored for its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 5-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It acts as a metabolite, participating in various biochemical reactions and processes .
Comparison with Similar Compounds
Methyl 5-hydroxypiperidine-2-carboxylate can be compared with other piperidine derivatives such as:
5-hydroxypipecolic acid: It is the functional parent of this compound.
Piperidinecarboxylate esters: These compounds share similar structural features and chemical properties. The uniqueness of this compound lies in its specific esterification and hydroxylation, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 5-hydroxypiperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBQWQJVUYTRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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